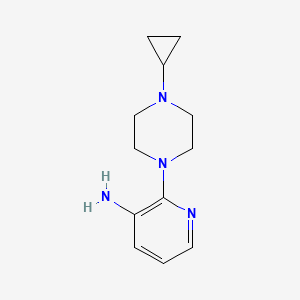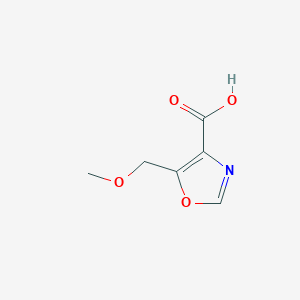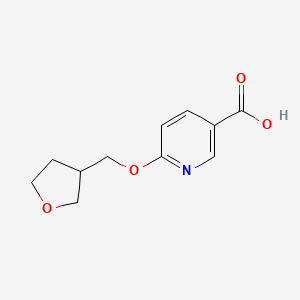![molecular formula C11H18N4O B1464592 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1249896-52-3](/img/structure/B1464592.png)
1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one
Übersicht
Beschreibung
This compound is a chemical with the formula C11H18N4O and a molecular weight of 222.29 . It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, an aminomethyl group, a pyrazole ring, and a ketone group . The piperidine ring is a six-membered ring with one nitrogen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Studies have identified various chemical inhibitors of cytochrome P450 (CYP) isoforms, crucial for drug metabolism and drug-drug interactions prediction. For example, certain piperidine derivatives have been explored for their selectivity and potency in inhibiting specific CYP isoforms, which is vital in the pharmaceutical industry for the development of safer drugs with minimal adverse interactions (Khojasteh et al., 2011).
Dipeptidyl Peptidase IV Inhibitors
Piperidine and pyrazole derivatives have been reported as inhibitors of Dipeptidyl Peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus. These inhibitors work by modulating the degradation of incretin hormones, thereby influencing insulin secretion and glucose regulation (Mendieta, Tarragó, & Giralt, 2011).
Synthesis of Heterocycles
The reactivity of pyrazole derivatives has been exploited in the synthesis of a wide range of heterocyclic compounds. These synthetic strategies have broad applications in developing new materials with potential pharmaceutical, agrochemical, and dyestuff applications (Gomaa & Ali, 2020).
Antifungal Applications
Pyrazole derivatives have been investigated for their antifungal properties against specific pathogens, demonstrating the potential for developing new antifungal agents. These studies highlight the importance of understanding the structure-activity relationship (SAR) for designing more effective compounds (Kaddouri et al., 2022).
Anticancer Activity
Quinazoline and pyrazole derivatives have been explored for their anticancer activities, particularly against colorectal cancer. These compounds exhibit their therapeutic effects by modulating gene and protein expression involved in cancer progression, highlighting the potential of these scaffolds in anticancer drug design (Moorthy et al., 2023).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-7-10-3-1-5-14(8-10)11(16)9-15-6-2-4-13-15/h2,4,6,10H,1,3,5,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKIWZGDNGERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)
![3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B1464512.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464518.png)

![Methyl 2-[(6-chloropyrimidin-4-yl)amino]-3-methylbutanoate](/img/structure/B1464520.png)

![6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid](/img/structure/B1464523.png)

![3-chloro-N-[(oxolan-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464526.png)

![4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1464528.png)
![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464529.png)